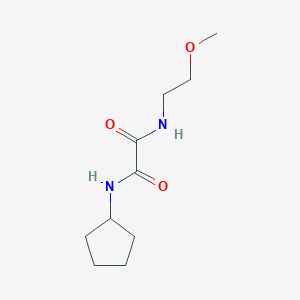![molecular formula C22H33N3O3 B5232902 1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
BRL-15572 acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in the brain, which is known to play a crucial role in various neurological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in the brain. It has been found to decrease the release of dopamine in the mesolimbic system, which is thought to be responsible for its antipsychotic and anti-addictive effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be responsible for its cognitive-enhancing effects.
実験室実験の利点と制限
BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in the brain. However, it also has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on BRL-15572, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BRL-15572 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising target for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
BRL-15572 is a synthetic compound that can be prepared using a multistep process. The first step involves the reaction of 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinol with 3-(4-bromo-phenyl)propanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with 4-ethylpiperazine to form BRL-15572.
科学的研究の応用
BRL-15572 has been studied extensively in the field of neuroscience and has shown potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
特性
IUPAC Name |
3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-2-23-12-14-25(15-13-23)21(26)7-6-18-8-10-24(11-9-18)16-19-4-3-5-20-22(19)28-17-27-20/h3-5,18H,2,6-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLFBSMCGYCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[1-(1,3-Benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
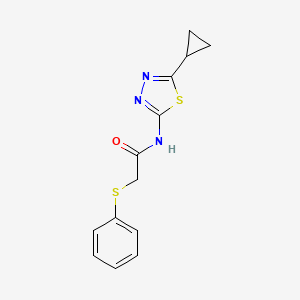
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
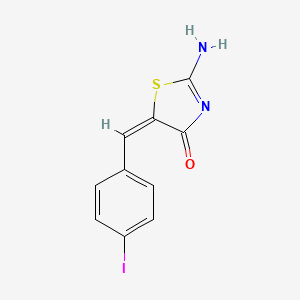
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

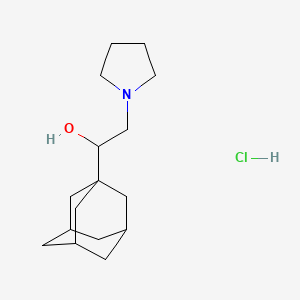
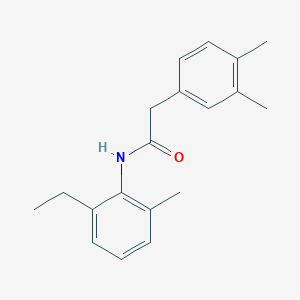
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
